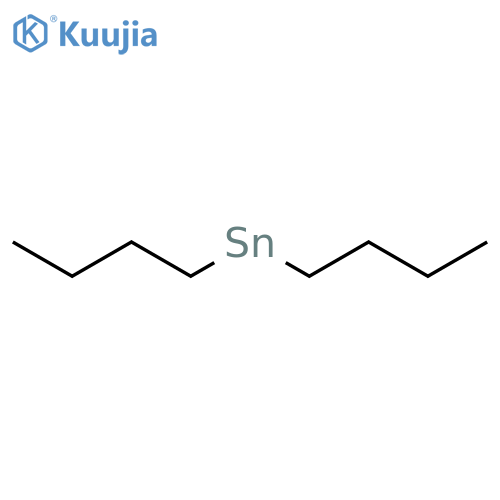Cas no 1002-53-5 (Stannane, dibutyl-)

Stannane, dibutyl- structure
Stannane, dibutyl- 化学的及び物理的性質
名前と識別子
-
- Stannane, dibutyl-
- AC1L1MMR
- BRN 4123669
- dibutyl tin
- Dibutyltin dihydride (6CI)
- Dibutyltin hydride
- dibutyltindihydride
- Dibutyl-zinn
- Dibutyl-zinn [German]
- di-nbutylstannane
- di-n-butylstannane
- di-n-butyltin dihydride
- Snbu2H2
- Chebi:23686
- [Sn(bu)2H2]
- di-n-butyltin
- Dibutylstannane
- Dibutyltin(IV) dihydride
- AYOHIQLKSOJJQH-UHFFFAOYSA-N
- 1002-53-5
- KUM3SW5CW4
- AKOS015913920
- Stannanediylium, dibutyl-
- Dibutyltin(IV)
- DIBUTYLTIN
-
- インチ: InChI=1S/2C4H9.Sn/c2*1-3-4-2;/h2*1,3-4H2,2H3;
- InChIKey: AYOHIQLKSOJJQH-UHFFFAOYSA-N
- ほほえんだ: CCCC[Sn]CCCC
計算された属性
- せいみつぶんしりょう: 226.04594
- どういたいしつりょう: 234.043047
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 0
- 重原子数: 9
- 回転可能化学結合数: 6
- 複雑さ: 37.8
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 0
じっけんとくせい
- ふってん: °Cat760mmHg
- フラッシュポイント: °C
- PSA: 0
- LogP: 3.12740
Stannane, dibutyl- 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| A2B Chem LLC | AA01395-1g |
Stannane, dibutyl- |
1002-53-5 | 1g |
$1203.00 | 2024-04-20 |
Stannane, dibutyl- 関連文献
-
Amita Singh,Ayushi Singh,Devyani Srivastava,Gabriele Kociok-K?hn,Randolf D. K?hn,Abhinav Kumar,Mohd. Muddassir CrystEngComm 2022 24 4274
-
2. An alternative general preparation of 2-alkyl-1-benzostannepines and their conversion into 1-benzostibepines and 1-benzoborepines via a tin–metal exchangeHaruki Sashida,Atsuhiro Kuroda J. Chem. Soc. Perkin Trans. 1 2000 1965
-
A. I. Williams Analyst 1973 98 233
-
Walter Caseri Chem. Soc. Rev. 2016 45 5187
-
Fabien Choffat,Paul Smith,Walter Caseri J. Mater. Chem. 2005 15 1789
1002-53-5 (Stannane, dibutyl-) 関連製品
- 2228266-83-7(4-(2-chloro-6-methoxyphenyl)-1H-imidazole)
- 321429-92-9(Methyl 4-4-(4-fluorophenyl)-1,3-thiazol-2-ylbenzenecarboxylate)
- 1956436-11-5((1R)-1-(3-fluoro-4-nitrophenyl)ethan-1-ol)
- 2137585-12-5(5-amino-3-bromo-1-({spiro2.2pentan-1-yl}methyl)-1,2-dihydropyridin-2-one)
- 2166821-88-9(7-hydrazinyl-3-(2-methylcyclopropyl)-3H-1,2,3triazolo4,5-dpyrimidine)
- 134441-61-5(tert-butyl (2R)-2-(hydroxymethyl)piperidine-1-carboxylate)
- 1227490-53-0(5-Bromo-6-fluoropyridine-2-methanol)
- 161368-65-6(4-amino-3-(2-methoxyethyl)phenol)
- 894013-49-1(N'-(2,6-dimethylphenyl)-N-{2-4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-ylethyl}ethanediamide)
- 1213-33-8(Benzenamine,2-[(4-methylphenyl)sulfonyl]-)
推奨される供給者
Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Minglong (Xianning) Medicine Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
